Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate
CAS No.:
Cat. No.: VC16253571
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO4 |
|---|---|
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | ethyl 4-hydroxy-1,2-benzoxazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H9NO4/c1-2-14-10(13)9-8-6(12)4-3-5-7(8)15-11-9/h3-5,12H,2H2,1H3 |
| Standard InChI Key | YRAUDCHWJXINLI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC2=CC=CC(=C21)O |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate features a benzisoxazole core, a five-membered ring containing one oxygen and one nitrogen atom, fused to a benzene ring. The molecule is substituted with a hydroxyl group at the 4-position and an ethoxycarbonyl group at the 3-position. Its molecular formula is , with a molecular weight of 207.18 g/mol .
The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl and ester groups enable hydrogen bonding and electrophilic reactivity. Spectroscopic characterization via nuclear magnetic resonance (NMR) reveals distinct signals for the aromatic protons (δ 7.2–8.1 ppm), the ester carbonyl (δ 165–170 ppm in NMR), and the hydroxyl proton (δ 9–10 ppm, exchangeable) . X-ray crystallography data, though limited, suggest a coplanar arrangement of the benzisoxazole system, optimizing conjugation across the heterocycle.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.18 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) |
Synthesis and Manufacturing
The synthesis of ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate typically proceeds via a multi-step route involving cyclization and functional group interconversion. A documented method involves the alkylation of 4-hydroxybenzo[d]isoxazole-3-carboxylic acid with ethanol under acidic conditions, though yields are often suboptimal due to competing side reactions .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid | Ethanol, , reflux | ≤30% | |
| Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate | , , DMF, 48h | 19% |
Industrial-scale production remains challenging due to the compound’s sensitivity to moisture and the need for chromatographic purification. Recent advances in flow chemistry and catalytic methods may offer pathways to improve efficiency .
Chemical Reactivity and Reaction Mechanisms
The reactivity of ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate is governed by its electron-deficient heterocyclic core and functional groups. Key reactions include:
Ester Hydrolysis
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxybenzo[d]isoxazole-3-carboxylic acid. For example, treatment with aqueous at elevated temperatures cleaves the ester, producing the carboxylate salt, which can be protonated to the free acid.
Electrophilic Aromatic Substitution
The hydroxyl group at the 4-position activates the benzene ring toward electrophilic substitution. Nitration and sulfonation reactions proceed regioselectively at the 5- and 7-positions, though such derivatives are rarely reported .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic acyl substitution with amines or alcohols, enabling the synthesis of amides or trans-esterified products. For instance, reaction with benzylamine in toluene generates the corresponding amide, a potential intermediate for kinase inhibitors .
Applications in Pharmaceutical Research
This compound serves as a key intermediate in the synthesis of bioactive molecules. Notable applications include:
-
Antiviral Agents: Derivatives modified at the 4-position show activity against RNA viruses, including influenza A (H1N1) .
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Fluorescent Probes: Functionalization with fluorophores (e.g., dansyl groups) yields probes for imaging cellular redox states .
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Enzyme Inhibitors: The hydroxyl and ester groups facilitate coordination to metalloenzymes, such as carbonic anhydrase IX, a target in hypoxic tumors .
Table 3: Potential Pharmaceutical Derivatives
| Derivative | Target Application | Status | Source |
|---|---|---|---|
| 4-Aminobenzisoxazole-3-carboxylate | Antitubercular agents | Preclinical | |
| 4-Sulfonamide derivatives | Carbonic anhydrase inhibitors | Patent-pending |
Comparison with Structural Analogues
Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate is often compared to its 6-methoxy counterpart (CAS: 57764-51-9). While both share the benzisoxazole core, the 4-hydroxy derivative exhibits greater hydrogen-bonding capacity, influencing solubility and target binding. For example, the hydroxyl group enhances affinity for serine proteases compared to the methoxy analogue’s lipophilic profile .
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